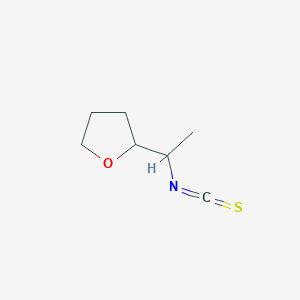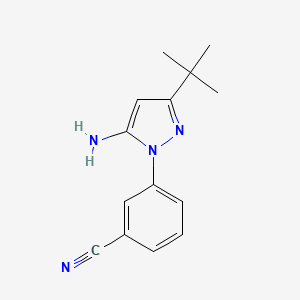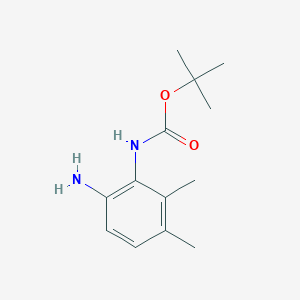![molecular formula C12H18FN3O B1518125 2-[4-(4-アミノ-2-フルオロフェニル)-1-ピペラジニル]-1-エタノール CAS No. 1155522-89-6](/img/structure/B1518125.png)
2-[4-(4-アミノ-2-フルオロフェニル)-1-ピペラジニル]-1-エタノール
概要
説明
科学的研究の応用
医学: 抗がん研究
この化合物は、抗がん研究の分野で有望な結果を示しています。 抗がん作用を持つ可能性のある新規薬物の合成における前駆体または部分として役立つ可能性があります 。アミノ基とフルオロフェニル環の存在は、癌細胞の増殖に関与する生物学的標的と相互作用する可能性があります。
生化学: 酵素阻害
生化学では、この化合物は酵素阻害メカニズムの研究に使用できます。 その構造は、酵素の活性部位またはアロステリック部位に結合し、その活性を阻害する可能性があることを示唆しており、これは新しい生化学的ツールの開発において貴重な特性です .
薬理学: 神経伝達物質調節
この化合物のピペラジン環は、神経伝達物質受容体と相互作用する能力で知られています。 したがって、薬理学的研究において、神経伝達物質系の調節に焦点を当てて適用できる可能性があり、これは神経障害の治療法の開発に不可欠です .
神経科学: 神経保護剤
神経受容体との潜在的な相互作用を考えると、この化合物は神経保護剤として研究される可能性があります。 これは、神経変性疾患または脳損傷に対する神経の完全性の保護を理解するのに役立ちます.
材料科学: スマートマテリアル
フルオロフェニル基を含むこの化合物の分子構造は、スマートマテリアルの創製に役立つ可能性があります。 これらの材料は、特定の刺激の存在下で特性が変化する応答性システムの創製に適用できる可能性があります .
分析化学: クロマトグラフィー研究
最後に、分析化学では、この化合物は、生物学的分子を特定または定量化するのに役立つクロマトグラフィー研究における標準または試薬として使用できます。 その独自の構造は、クロマトグラフィーカラムにおいて特定の相互作用を提供し、複雑な混合物の分離に役立ちます .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The presence of the amino and fluorophenyl groups may contribute to its binding affinity and specificity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), particularly HDAC3, exhibiting inhibitory activity . The interaction with HDACs suggests that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may influence gene expression by altering the acetylation status of histones and other proteins. Additionally, this compound may interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical relevance.
Cellular Effects
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDAC3 can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may affect cellular metabolism by interacting with enzymes that regulate metabolic pathways, thereby altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with HDAC3 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity . This inhibition results in increased acetylation of histones and other proteins, which can alter chromatin structure and gene expression. Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have indicated that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may exhibit toxic effects, including alterations in liver and kidney function, as well as adverse effects on the central nervous system . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and excretion.
Transport and Distribution
The transport and distribution of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may localize in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its functional specificity.
特性
IUPAC Name |
2-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVNCOLAFISFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
![2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1518045.png)









![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)


